molecular formula C25H17ClFNO4 B2354820 6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904433-03-0

6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2354820
CAS No.: 904433-03-0
M. Wt: 449.86
InChI Key: OYAZRGIBJPRPSJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused quinoline derivatives incorporating a [1,4]dioxino heterocyclic system. Its structure features a 4-chlorophenylmethyl substituent at position 6 and a 4-fluorobenzoyl group at position 6. The quinolin-9-one core contributes to its planar aromatic system, while the dioxane ring introduces conformational rigidity. Such structural attributes are often exploited in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic and π-π interactions .

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFNO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAZRGIBJPRPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction, where the quinoline core is reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorobenzoyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one exhibit significant antimicrobial properties. For instance:

  • Compounds in the same family have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • The presence of electron-withdrawing groups has been linked to enhanced antibacterial activity .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites of target enzymes. This mechanism can effectively block substrate access and catalytic activity, making it a candidate for drug development aimed at diseases where enzyme inhibition is beneficial.

Anticancer Potential

Preliminary studies suggest that quinoline derivatives possess anticancer properties. The ability of such compounds to interact with cellular receptors may modulate signaling pathways involved in cancer progression. Research into structural analogs has shown promise in inhibiting tumor growth in vitro .

Case Studies

StudyFindings
Identified antimicrobial activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml for related compounds.
Demonstrated significant inhibition against Gram-negative bacteria, suggesting potential as an antibiotic agent.
Explored the synthesis and characterization of similar quinoline derivatives with promising anticancer activity in cell line studies.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on the surface of cells, modulating their signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of [1,4]dioxino[2,3-g]quinolin-9-one derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Key Structural Differences
Target Compound: 6-[(4-Chlorophenyl)methyl]-8-(4-fluorobenzoyl)-... 6: 4-Cl-C6H4-CH2; 8: 4-F-C6H4-CO 415.4 4.6 55.8 Reference compound
8-Benzoyl-6-[(4-fluorophenyl)methyl]-... 8: C6H5-CO; 6: 4-F-C6H4-CH2 415.4 4.6 55.8 Benzoyl vs. 4-fluorobenzoyl at C8
6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-... 8: 3,4-(OCH3)2-C6H3-CO 491.9 5.0 74.3 Dimethoxybenzoyl increases polarity
8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-... 8: 4-Cl-C6H4-CO; 6: 4-CH3-C6H4-CH2 445.9 4.8 55.8 Chlorobenzoyl and methylbenzyl groups
8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-... 8: 3,4-(CH3)2-C6H3-CO; 6: 3-F-C6H4-CH2 443.5 4.4 44.85 Meta-substitution alters steric effects

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The target compound (XLogP3 = 4.6) exhibits moderate lipophilicity, comparable to its benzoyl analog . The 3,4-dimethoxybenzoyl derivative shows higher polarity (XLogP3 = 5.0) due to electron-donating methoxy groups, while meta-fluorine substitution reduces logP to 4.3.

Impact of Halogenation:

  • The 4-chlorophenylmethyl and 4-fluorobenzoyl groups in the target compound enhance metabolic stability and binding affinity via halogen bonding, as seen in kinase inhibitors . Replacing fluorine with chlorine at C8 (e.g., 4-chlorobenzoyl in ) increases molecular weight but maintains similar logP.

Conversely, the 3,4-dimethoxybenzoyl analog offers hydrogen-bond acceptors, improving solubility but reducing membrane permeability.

Polar Surface Area (PSA):

  • The target compound’s PSA (55.8 Ų) aligns with analogs bearing similar substituents . The dimethoxy derivative has a higher PSA (74.3 Ų), correlating with increased hydrophilicity.

Biological Activity

6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes information from diverse sources to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and cytotoxicity against various cell lines.

Chemical Structure

The compound's structure can be described by the following molecular formula and identifiers:

  • Molecular Formula : C25_{25}H17_{17}ClFNO4_{4}
  • IUPAC Name : this compound
  • SMILES : O=C(c(cc1)ccc1F)C1=CN(Cc(cc2)ccc2Cl)c(cc2OCCOc2c2)c2C1=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition

  • The compound exhibits significant inhibitory effects on several enzymes:
    • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can enhance cholinergic signaling.
    • Urease : Inhibiting this enzyme can be beneficial in treating infections caused by urease-producing bacteria.

2. Receptor Binding

  • The compound binds to specific receptors on cell surfaces, modulating signaling pathways. This interaction can influence cellular responses and has implications in therapeutic applications.

Enzyme Inhibition Assays

Recent studies have evaluated the inhibitory effects of the compound on AChE and urease:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase10.4
Urease15.0

These values indicate a strong potential for therapeutic applications in neurodegenerative diseases and infections.

Cytotoxicity Assessment

The cytotoxic effects of the compound were tested against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)12.5
Hek293 (Human Embryonic Kidney)18.0

These results suggest that the compound has moderate cytotoxicity against breast cancer cells while being less toxic to normal cells.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

  • Study on Enzyme Inhibition :
    A study conducted on various derivatives of quinoline compounds found that those with halogen substituents exhibited enhanced inhibitory activity against AChE and urease. The presence of both fluorine and chlorine atoms was particularly noted for increasing potency .
  • Molecular Docking Studies :
    Molecular docking simulations revealed that the compound forms stable interactions with active sites of AChE and urease. These interactions were characterized by hydrogen bonding and hydrophobic contacts, which are critical for enzyme inhibition .
  • Antibacterial Activity :
    Preliminary screening indicated that the compound also possesses antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of biological activity .

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